molecular formula C16H17NO3 B2519305 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine CAS No. 2097913-52-3

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine

Cat. No.: B2519305
CAS No.: 2097913-52-3
M. Wt: 271.316
InChI Key: PHMXPJHBOXQYPH-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine is a complex organic compound that features a benzodioxole ring fused with a piperidine ring

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine typically involves multiple steps. One common route starts with the preparation of 2H-1,3-benzodioxole-5-carbonyl chloride, which is then reacted with a piperidine derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.

    Hydrolysis: This reaction involves breaking down the compound in the presence of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(13-3-4-14-15(9-13)20-10-19-14)17-7-5-12(6-8-17)11-1-2-11/h3-4,9H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXPJHBOXQYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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